3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with a 4-fluorobenzylthio group and a 2-methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and an appropriate carbonyl compound.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a thiol derivative to form the 4-fluorobenzylthio group.
Attachment of the 2-Methoxyphenyl Group: The final step includes the coupling of the 2-methoxyphenyl group to the pyrazinone core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- 3-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- 3-((4-methylbenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
Uniqueness
3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom in the 4-fluorobenzylthio group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-5-3-2-4-15(16)21-11-10-20-17(18(21)22)24-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECQVPBXXODRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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